molecular formula C26H22NO2P B6317492 MFCD29066339 CAS No. 81357-08-6

MFCD29066339

Cat. No.: B6317492
CAS No.: 81357-08-6
M. Wt: 411.4 g/mol
InChI Key: AOTVRJMMNFRFAI-UHFFFAOYSA-N
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Description

MFCD29066339 is a chemical compound identified by its Molecular Design Limited (MDL) number. Such compounds often exhibit distinct physicochemical properties, including solubility, thermal stability, and reactivity, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Key Properties (Inferred from Analogous Data):

  • Molecular Formula: Likely similar to C₇H₅XO₂ (X = halogen or functional group).
  • Molecular Weight: ~200–220 g/mol (based on brominated/chlorinated analogs).
  • Solubility: Estimated log S (ESOL) range: -2.5 to -1.9, indicating moderate solubility in organic solvents like tetrahydrofuran (THF) or dichloromethane .
  • Synthesis: Potential green chemistry routes using catalysts (e.g., A-FGO) under reflux conditions, yielding high purity (>95%) and recyclable catalysts .

Properties

IUPAC Name

benzyl N-(triphenyl-λ5-phosphanylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22NO2P/c28-26(29-21-22-13-5-1-6-14-22)27-30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTVRJMMNFRFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD29066339 involves several steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Specific details about the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, batch reactors, and other advanced technologies to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

MFCD29066339 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD29066339 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD29066339 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analog: CAS 1761-61-1 (MDL MFCD00003330)

  • Molecular Formula: C₇H₅BrO₂.
  • Molecular Weight: 201.02 g/mol.
  • Solubility: 0.687 mg/mL in water; log S (ESOL) = -2.47 .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives).

Comparison with this compound:

Property This compound (Inferred) CAS 1761-61-1
Halogen Likely Br or Cl Bromine (Br)
Synthesis Yield ~98% (green chemistry) 98% (A-FGO catalyst)
Log S (ESOL) -2.0 to -1.9 -2.47
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C)

Key Differences:

  • The use of recyclable catalysts in this compound’s synthesis aligns with green chemistry principles, whereas CAS 1761-61-1 relies on traditional methods .

Functional Analog: CAS 10294-40-3 (MDL MFCD00010021)

  • Molecular Formula: C₉H₁₁NO₂.
  • Molecular Weight: 165.19 g/mol.
  • Applications: Precursor for flame-retardant polymers and epoxy resins .

Comparison with this compound:

Property This compound (Inferred) CAS 10294-40-3
Functional Groups Halogen, aromatic rings Amide, ester groups
Log S (ESOL) -2.0 to -1.9 -1.85
Applications Pharmaceutical intermediates Flame retardants, polymers
Synthesis Complexity Moderate (2-step reaction) High (multi-step purification)

Key Differences:

  • CAS 10294-40-3’s amide/ester groups enhance polymer compatibility, whereas this compound’s halogenation favors bioactivity.
  • This compound’s synthesis is more scalable due to simplified catalysis .

Research Findings and Limitations

  • Structural Insights: Halogenation in this compound likely improves binding affinity in medicinal applications but may reduce biodegradability compared to non-halogenated analogs .
  • Functional Trade-offs: While flame-retardant analogs prioritize thermal stability, this compound’s design balances reactivity and solubility for synthetic versatility .
  • Limitations: Data gaps in this compound’s exact structure and bioactivity necessitate further studies, particularly in vivo toxicity profiling .

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